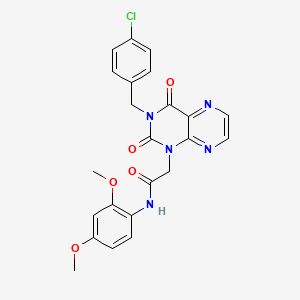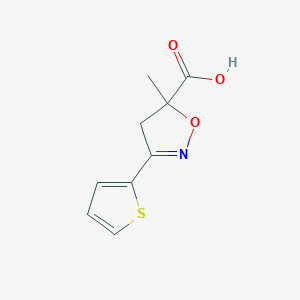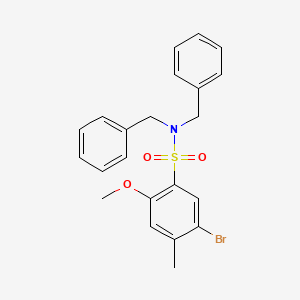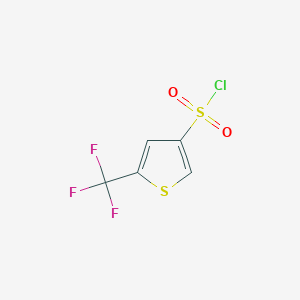![molecular formula C22H23FN2O2 B2771969 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one CAS No. 877786-34-0](/img/structure/B2771969.png)
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one” is a chemical compound that has been studied in various fields . It is formed during the synthesis of flunarizine .
Synthesis Analysis
The synthesis of this compound involves several steps and processes . The replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 . The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
The compound undergoes various chemical reactions . For instance, the addition of the methyl group to the meta position or the ethyl or oxymethyl group to the para position of this benzene moiety could regain the inhibitory activity on both ENT1 and ENT2 .Physical And Chemical Properties Analysis
The compound has specific physical and chemical properties . For instance, it has a melting point of 162–165 °C and specific IR Ranges (ATR, cm−1); N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Scientific Research Applications
Synthesis and Production
Flunarizine, a derivative similar to 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one, is used in the production of drugs for migraines, dizziness, and epilepsy. Its production involves condensation reactions of N-cynnamylpiperazine with bis(4-fluorophenyl)chloromethane (Shakhmaev, Sunagatullina, & Zorin, 2016).
Chemical Properties and Analysis
Compounds with piperazine substituent, like this compound, exhibit fluorescence and photo-induced electron transfer properties. These characteristics are useful in the development of pH probes and in studying charge separation dynamics (Gan, Chen, Chang, & Tian, 2003).
Crystallography
The crystal structure of related compounds has been studied to understand the molecular geometry and intermolecular interactions, which are crucial for understanding the reactivity and stability of these compounds (Betz et al., 2011).
Biological Evaluation
Aryl(thio)carbamoyl derivatives of piperazines, like this compound, have been evaluated for potential herbicidal and cytokinin-like activities. These evaluations contribute to the development of new chemical families for agricultural use (Stoilkova, Yonova, & Ananieva, 2014).
Drug Development
Related compounds, such as GSK962040, are investigated for their pharmacokinetic profiles and potential as drug candidates, including receptor agonist activities (Westaway et al., 2009).
Medicinal Chemistry
Synthesized cinnamide derivatives, similar in structure to this compound, have been studied for their crystal structure and anti-ischemic activity. These studies aid in the understanding of structure-activity relationships in medicinal chemistry (Zhong et al., 2018).
Analytical Chemistry
Analytical methods are developed to identify and characterize compounds like this compound. These methods are essential for quality control in pharmaceuticals and other industries (Sanjeevarayappa et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound inhibits the function of ENTs in a non-competitive and irreversible manner . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. ENTs are responsible for the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis. By inhibiting ENTs, this compound can potentially disrupt these pathways and affect the downstream effects related to nucleotide synthesis, adenosine function regulation, and chemotherapy .
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect once administered .
Result of Action
The compound’s action results in the inhibition of ENTs, leading to potential disruption in nucleotide synthesis and regulation of adenosine function. This could have significant implications in the context of chemotherapy, where nucleoside analogues are often used as therapeutic agents .
Biochemical Analysis
Biochemical Properties
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular models, this compound has been shown to inhibit uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . This compound does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves reducing the Vmax of uridine transport in ENT1 and ENT2 without affecting Km . This suggests that the compound inhibits ENTs in an irreversible and non-competitive manner .
Temporal Effects in Laboratory Settings
The inhibitory effect of this compound on ENTs could not be washed out, indicating a long-term effect on cellular function . More studies are needed to understand the product’s stability and degradation over time.
Metabolic Pathways
It is known that the compound interacts with ENTs, which play a role in nucleotide synthesis
Transport and Distribution
It is known that the compound interacts with ENTs, which are involved in the transport of nucleosides and nucleoside analogues
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-18(12-15)17(13-21(26)27-22)14-24-7-9-25(10-8-24)20-6-4-3-5-19(20)23/h3-6,11-13H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOGFPKJFQZXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,3-Dimethyl-2-oxobutyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2771888.png)



![2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2771893.png)

![N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2771895.png)
![N-[(1-Prop-2-enoylpiperidin-3-yl)methyl]acetamide](/img/structure/B2771897.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2771899.png)
![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2771901.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2771906.png)


